molecular formula C13H10O3 B11892058 4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro- CAS No. 3327-26-2

4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro-

Cat. No.: B11892058
CAS No.: 3327-26-2
M. Wt: 214.22 g/mol
InChI Key: XBWBDAFVRLTHRA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)chroman-4-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)chroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with furfural in the presence of a base, followed by cyclization to form the chromanone structure . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of 2-(Furan-2-yl)chroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

  • 2-(Thiophene-2-yl)chroman-4-one
  • 2-(Pyrrole-2-yl)chroman-4-one
  • 2-(Benzofuran-2-yl)chroman-4-one

Comparison: 2-(Furan-2-yl)chroman-4-one is unique due to its furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

3327-26-2

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-(furan-2-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H10O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-7,13H,8H2

InChI Key

XBWBDAFVRLTHRA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CO3

Origin of Product

United States

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